3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and a thiazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific changes caused by this compound would depend on the particular target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound likely has a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives, such as 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione, have been shown to have a broad range of effects on various types of cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the azetidine ring and the thiazolidine-2,4-dione moiety. Common reagents used in these reactions include p-toluenesulfonic acid, dihydrofuran, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., p-toluenesulfonic acid). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde and 1H-indole-2-carboxylic acid share the indole moiety and exhibit similar biological activities.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives are known for their therapeutic potential, particularly in diabetes treatment.
Uniqueness
What sets 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione apart is the combination of the indole, azetidine, and thiazolidine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities .
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHKURALXUFQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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